ethyl ({3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}carbamoyl)formate
Description
Ethyl ({3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}carbamoyl)formate is a thiazolo[3,2-a]pyrimidine derivative characterized by a carbamoylformate ester group at position 6, methyl substituents at positions 3 and 7, and a 5-oxo moiety. This scaffold is part of a broader class of nitrogen-sulfur fused heterocycles known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-[(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-4-19-11(18)9(16)14-8-7(3)13-12-15(10(8)17)6(2)5-20-12/h5H,4H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVOUDSEBOYKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ({3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}carbamoyl)formate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include halogen-containing compounds such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require heating and the presence of a base, such as triethylamine, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}carbamoyl)formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl ({3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}carbamoyl)formate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl ({3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}carbamoyl)formate involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the observed biological effects. Additionally, the compound’s functional groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit significant structural diversity, primarily through substitutions at positions 2, 3, 5, 6, and 5. Below is a comparative analysis of ethyl ({3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}carbamoyl)formate and key analogs:
Structural Modifications and Substituent Effects
Physicochemical and Spectral Properties
- IR Spectroscopy : Carbamoylformate esters typically show bands at ~1689 cm⁻¹ (C=O stretching) and ~3335 cm⁻¹ (N-H), similar to ureido-substituted analogs .
- NMR : The ethyl ester group (δ ~1.2–1.4 ppm for CH₃, ~4.2–4.4 ppm for CH₂) and 3,7-dimethyl substituents (δ ~2.3–2.6 ppm) are consistent across derivatives () .
Crystallographic and Stability Data
- Derivatives with bromophenyl or tert-butyl groups () display robust crystal packing via π-halogen or hydrophobic interactions, whereas ester analogs (e.g., target compound) may exhibit lower melting points due to reduced rigidity .
Biological Activity
Ethyl ({3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}carbamoyl)formate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiazolo-pyrimidine core which is known for various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant antimicrobial properties. This compound has been evaluated against several bacterial strains. In vitro studies have shown that derivatives of thiazolo-pyrimidines can inhibit the growth of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl Formate | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The thiazolo-pyrimidine derivatives have also been explored for their anticancer potential. In a study involving various cancer cell lines, this compound demonstrated cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on human breast cancer (MCF7) and lung cancer (A549) cell lines. The results indicated:
- MCF7 Cell Line : IC50 value of 12 µM after 48 hours.
- A549 Cell Line : IC50 value of 15 µM after 48 hours.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of the cell cycle.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : It could increase reactive oxygen species (ROS) levels in cells leading to oxidative damage.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt which are critical in cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
